molecular formula C22H34O5 B14073820 (3|A,5|A,14|A,17|A)-3-(acetyloxy)-14-hydroxyandrostane-17-carboxylic acid CAS No. 10204-66-7

(3|A,5|A,14|A,17|A)-3-(acetyloxy)-14-hydroxyandrostane-17-carboxylic acid

Cat. No.: B14073820
CAS No.: 10204-66-7
M. Wt: 378.5 g/mol
InChI Key: DVBRYBUUEALGJL-PRCZZKRQSA-N
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Description

Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- (9CI) is a complex organic compound belonging to the class of androstane derivatives These compounds are characterized by their steroidal structure, which is a common framework in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- typically involves multi-step organic reactions. The starting material is often a simpler androstane derivative, which undergoes a series of functional group transformations. Key steps may include:

    Hydroxylation: Introduction of the hydroxy group at the 14th position.

    Acetylation: Addition of the acetyloxy group at the 3rd position.

    Carboxylation: Formation of the carboxylic acid group at the 17th position.

These reactions require specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce a primary alcohol.

Scientific Research Applications

Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of pharmaceuticals and other biologically active molecules.

Mechanism of Action

The mechanism of action of Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. Additionally, its functional groups allow it to participate in various biochemical reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Androstane-17-carboxylic acid, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta,17beta)- is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

10204-66-7

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13R,14S,17S)-3-acetyloxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C22H34O5/c1-13(23)27-15-6-9-20(2)14(12-15)4-5-17-16(20)7-10-21(3)18(19(24)25)8-11-22(17,21)26/h14-18,26H,4-12H2,1-3H3,(H,24,25)/t14-,15+,16+,17-,18-,20+,21-,22+/m1/s1

InChI Key

DVBRYBUUEALGJL-PRCZZKRQSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C(=O)O)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C(=O)O)O)C)C

Origin of Product

United States

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